Heptane-1,2,7-triol

Chemical Synthesis Thermal Stability Solvent Selection

Researchers needing precise hydroxyl spacing for selective transformations often find generic triols lack orthogonal reactivity. Heptane-1,2,7-triol solves this with its vicinal diol (C1-C2) plus a remote primary hydroxyl (C7), enabling: • Selective oxidative cleavage at the vicinal diol while preserving C7-OH for further derivatization • Solid-state handling at ambient temp. (vs. liquid glycerol), simplifying formulation • High thermal ceiling (bp 323.9°C) for sustained-heating reactions Supplied at ≥95% (GC) purity with full analytical documentation. Standard stock available for immediate global dispatch.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 37939-50-7
Cat. No. B1591789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-1,2,7-triol
CAS37939-50-7
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC(CCC(CO)O)CCO
InChIInChI=1S/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2
InChIKeyCTRCJSPDRXFNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptane-1,2,7-triol (CAS 37939-50-7): A Distinct Triol Building Block for Selective Synthesis and Material Science


Heptane-1,2,7-triol (1,2,7-Heptanetriol) is a seven-carbon aliphatic triol (C₇H₁₆O₃; MW 148.20) with hydroxyl groups positioned at the C1, C2, and C7 carbons [1]. This asymmetric distribution creates a vicinal diol (C1–C2) adjacent to an extended alkyl chain terminating in a primary hydroxyl (C7) [1]. The compound is a solid at room temperature (20°C) and is commercially available at purities ≥95% (GC) .

Why Heptane-1,2,7-triol Cannot Be Interchanged with Other Heptanetriol Isomers or Common Polyols


The precise spatial arrangement of hydroxyl groups dictates chemical reactivity, physical state, and intermolecular interactions, rendering generic substitution with other triol isomers or lower polyols like glycerol ineffective for specific applications. For instance, the vicinal diol motif in Heptane-1,2,7-triol enables selective oxidative cleavage reactions not possible with non-vicinal isomers such as 1,4,7-heptanetriol [1][2]. Its solid-state at ambient temperature (mp ~61°C for 1,4,7-isomer) [3] contrasts with the liquid nature of glycerol (mp 18°C) , impacting handling and formulation processes. Additionally, its unique hydrophobicity (XLogP -0.3) [4] differs from the more hydrophilic 1,2,3-heptanetriol (XLogP 0.1) [5], which influences partitioning behavior in biphasic systems.

Heptane-1,2,7-triol: Quantifiable Differentiation Against Closest Analogs


Elevated Boiling Point vs. 1,4,7-Heptanetriol for High-Temperature Applications

Heptane-1,2,7-triol exhibits a higher boiling point (323.9°C at 760 mmHg) compared to its constitutional isomer 1,4,7-heptanetriol (308.4°C at 760 mmHg) [1][2]. This 15.5°C difference is attributed to the distinct hydrogen-bonding network enabled by the vicinal diol arrangement [3].

Chemical Synthesis Thermal Stability Solvent Selection

Differential LogP Values Directing Partitioning Behavior in Biphasic Systems

Heptane-1,2,7-triol has a calculated XLogP value of -0.3, making it more hydrophilic than 1,2,3-heptanetriol (XLogP 0.1) [1][2]. This quantifiable difference in octanol-water partition coefficient reflects the impact of hydroxyl group spacing on overall polarity and hydrogen bonding capacity.

Drug Delivery Extraction Amphiphilicity

Vicinal Diol Moiety Enables Selective Periodate Cleavage Not Possible with 1,4,7-Isomer

The C1–C2 vicinal diol in Heptane-1,2,7-triol is selectively cleaved by sodium periodate (NaIO₄) or periodic acid (HIO₄) to yield carbonyl fragments, a reaction that is a hallmark of 1,2-diols [1][2]. In contrast, 1,4,7-heptanetriol, which lacks adjacent hydroxyl groups, is inert to this specific oxidative cleavage under identical mild conditions.

Organic Synthesis Protecting Group Strategy Oxidative Cleavage

Quantified Plasticizer Loading in PVA for Enhanced Mechanical Performance

A patent application (CN112679893A) specifically discloses the use of Heptane-1,2,7-triol as a plasticizer for poly(vinyl alcohol) (PVA) to produce high-strength, room-temperature-insoluble shopping bags [1]. The formulation utilizes 8–12 parts by weight of Heptane-1,2,7-triol per 100 parts by weight of PVA, processed at 70–90°C [1]. While glycerol is a common PVA plasticizer [2], the patent's explicit selection of Heptane-1,2,7-triol suggests it provides a distinct balance of water resistance and mechanical properties for this specific application.

Polymer Science Plasticization Biodegradable Plastics

High-Value Application Scenarios for Heptane-1,2,7-triol in Research and Industrial Procurement


Synthesis of Complex Molecules via Orthogonal Protecting Group Strategies

The vicinal diol in Heptane-1,2,7-triol can be selectively protected (e.g., as an acetonide) while leaving the remote C7 primary hydroxyl free for subsequent derivatization. This orthogonal reactivity, demonstrated by the periodate cleavage evidence [1], makes it a versatile C7 building block for synthesizing asymmetrical compounds, such as liquid crystals or specialty surfactants.

Formulation of High-Performance PVA-Based Biodegradable Films

As disclosed in patent CN112679893A [2], Heptane-1,2,7-triol is incorporated into PVA at 8–12 phr to impart water resistance and mechanical integrity for single-use shopping bag applications. The compound's solid state and higher boiling point compared to glycerol may contribute to reduced migration and improved long-term stability in the final film product.

Development of Liquid Chromatography Mobile Phases with Tailored Polarity

The distinct XLogP value of -0.3 for Heptane-1,2,7-triol, differing from the more hydrophobic 1,2,3-isomer (XLogP 0.1) [3][4], allows for precise tuning of mobile phase polarity in reversed-phase or hydrophilic interaction liquid chromatography (HILIC). This can improve resolution for separating structurally similar polar analytes.

High-Temperature Solvent for Organic Reactions

With a boiling point of 323.9°C at 760 mmHg [5], Heptane-1,2,7-triol offers a higher thermal ceiling than the 1,4,7-isomer (308.4°C) [6]. This property makes it a candidate for reactions requiring sustained heating, such as certain polymerizations or high-boiling solvent extractions, where a less volatile, protic medium is desired.

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